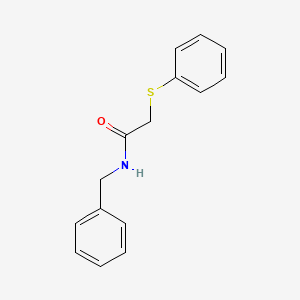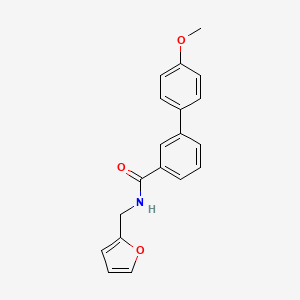![molecular formula C18H20N2O2S B5760217 N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, commonly known as AMPT, is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. In
Wirkmechanismus
AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine. Tyrosine hydroxylase converts the amino acid tyrosine into L-DOPA, which is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. By inhibiting tyrosine hydroxylase, AMPT reduces the availability of L-DOPA and dopamine, leading to a depletion of dopamine levels in the brain.
Biochemical and Physiological Effects:
The depletion of dopamine levels in the brain caused by AMPT has been shown to have a range of biochemical and physiological effects. These include changes in behavior, mood, and cognition, as well as alterations in neurotransmitter systems such as serotonin and norepinephrine. AMPT has also been shown to affect the function of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMPT in lab experiments is that it allows researchers to selectively deplete dopamine levels in the brain without affecting other neurotransmitter systems. This makes it a useful tool for studying the specific effects of dopamine depletion on behavior, mood, and cognition. However, there are also some limitations to using AMPT. For example, the effects of AMPT are reversible, and dopamine levels typically return to baseline within a few hours after administration. This means that experiments using AMPT need to be carefully timed and controlled to ensure that the effects of dopamine depletion are accurately measured.
Zukünftige Richtungen
There are many potential future directions for AMPT research. One area of interest is the use of AMPT to study the role of dopamine in addiction and substance abuse. Another area of interest is the development of new drugs that target the dopamine system, using AMPT as a tool to test their efficacy. Additionally, there is potential for AMPT to be used in the diagnosis and treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, AMPT is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties. It is widely used in pharmacology and neuroscience research to study the effects of dopamine depletion on behavior, mood, and cognition. The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine, and the compound works by inhibiting the enzyme tyrosine hydroxylase. While there are some limitations to using AMPT in lab experiments, it remains a valuable tool for studying the specific effects of dopamine depletion on brain function.
Synthesemethoden
The synthesis of AMPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-methoxyphenethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
AMPT is commonly used in pharmacology and neuroscience research to study the effects of dopamine depletion. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and movement control. AMPT works by inhibiting the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine. This leads to a depletion of dopamine levels in the brain, which can be used to model dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)15-5-7-16(8-6-15)20-18(23)19-12-11-14-3-9-17(22-2)10-4-14/h3-10H,11-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZYTDJKANGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)

